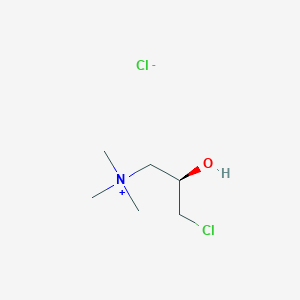

(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Description

Properties

IUPAC Name |

[(2R)-3-chloro-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPHGSFZFWKVDL-RGMNGODLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CCl)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CCl)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride basic properties

An In-Depth Technical Guide to (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride

Abstract

This compound, a specific enantiomer of the widely utilized cationic reagent commonly known as CHPTAC or Quat 188, is a quaternary ammonium compound of significant interest in advanced materials science and drug development. While the bulk of commercially available information pertains to the racemic mixture (CAS 3327-22-8), the stereospecific properties of the (R)-(+) enantiomer offer potential for creating highly defined functional polymers. This guide provides a comprehensive overview of the fundamental properties, synthesis, and mechanisms of CHPTAC, with a focus on its role as a potent etherifying agent for introducing permanent cationic charges to biopolymers. We will delve into its applications, detailed experimental workflows for polymer modification, and critical safety protocols, providing researchers and drug development professionals with a foundational understanding of this versatile compound.

Introduction: A Versatile Cationic Reagent

Quaternary ammonium compounds ("quats") are a class of molecules characterized by a positively charged nitrogen atom bonded to four organic groups. This permanent cationic charge is central to their utility as surfactants, disinfectants, and, critically for materials science, as powerful modifying agents. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) stands out in this class due to its reactive chlorohydrin group, which serves as a precursor to a highly reactive epoxide intermediate.

Structure and Significance

CHPTAC's structure combines a stable, positively charged trimethylammonium head with a reactive 3-chloro-2-hydroxypropyl tail. This bifunctional nature allows it to covalently bond with nucleophilic groups, such as the hydroxyls found abundantly in polysaccharides like cellulose, starch, and chitosan, thereby imparting a durable positive charge onto these materials.

A Note on Stereoisomerism

CHPTAC possesses a chiral center at the C2 carbon of the propyl chain, leading to (R) and (S) enantiomers. While the topic of this guide is the (R)-(+) enantiomer, it is crucial to note that the vast majority of published literature and commercially available products refer to the racemic mixture of (R) and (S) isomers (CAS No: 3327-22-8).[1] The data presented herein, unless otherwise specified, reflects the properties of this well-documented racemic mixture. The use of a specific enantiomer like (R)-(+)-CHPTAC would be paramount in applications where stereospecific interactions are critical, such as in chiral chromatography or the development of advanced biomaterials with precisely defined three-dimensional structures.

Physicochemical Properties

The fundamental properties of CHPTAC are summarized below. The compound is typically supplied as a 60-73% aqueous solution, which is a colorless to light-yellow, odorless liquid.[1][2] The pure compound is a white crystalline solid.[3]

| Property | Value | Source(s) |

| CAS Number | 3327-22-8 (Racemic Mixture) | [1][3] |

| Molecular Formula | C₆H₁₅Cl₂NO | [3][4] |

| Molecular Weight | 188.10 g/mol | [4] |

| Appearance | White crystal (pure); Colorless to light-yellow liquid (aqueous solution) | [1][2][3] |

| Solubility | Miscible in water; Soluble in methanol and 2-propanol | [3][4][5] |

| Density | 1.154 - 1.2 g/mL at 25 °C | [1][3][4] |

| Melting Point | 191-193 °C | [3][6] |

| Boiling Point | 190-209 °C | [1][7] |

| Flash Point | >113 °C (>230 °F) | [1][3] |

| Refractive Index | n20/D 1.4541 | [1][3] |

Synthesis and Manufacturing

The primary industrial synthesis of CHPTAC is a robust process involving the reaction of epichlorohydrin with trimethylamine or its hydrochloride salt in an aqueous medium.[2][3][8]

Primary Synthesis Route: Epichlorohydrin and Trimethylamine

The synthesis involves the nucleophilic attack of trimethylamine on the terminal carbon of the epoxide ring of epichlorohydrin. This is typically followed by a reaction with hydrochloric acid to yield the final chloride salt. The reaction conditions, such as temperature and pH, are controlled to optimize yield and minimize side reactions.[9][10]

Caption: Primary synthesis route of CHPTAC.

Alternative synthesis pathways exist, such as the hypochlorination of allyltrimethylammonium chloride, but the epichlorohydrin route remains the most common.[11]

Mechanism of Action in Cationization

The utility of CHPTAC as a cationizing agent stems from its conversion to a more reactive intermediate under alkaline conditions. This causality is central to its application in modifying polymers.

Formation of the Reactive Intermediate: Glycidyltrimethylammonium Chloride (GTAC)

In the presence of a base (e.g., sodium hydroxide), CHPTAC undergoes an intramolecular cyclization. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion to form the highly reactive epoxide, glycidyltrimethylammonium chloride (GTAC) .[2] It is this epoxide, not CHPTAC itself, that is the primary alkylating agent.

Etherification of Hydroxyl-Rich Polymers

The strained three-membered ring of GTAC is highly susceptible to nucleophilic attack. Hydroxyl groups on polymer backbones (represented as Polymer-OH) act as nucleophiles, opening the epoxide ring and forming a stable ether linkage. This process permanently grafts the trimethylammonium moiety onto the polymer, imparting a positive charge.

Caption: Mechanism of polymer cationization via GTAC intermediate.

Key Applications in Research and Development

The ability to impart a permanent cationic charge onto various substrates makes CHPTAC a valuable tool for researchers in materials science and drug development.

-

Polysaccharide Modification for Drug Delivery : Cationized polysaccharides, such as chitosan and glycogen, exhibit enhanced mucoadhesive properties and can be used to form nanoparticles for encapsulating and delivering anionic drugs or genetic material (e.g., siRNA, DNA).[2] The positive charge facilitates interaction with negatively charged cell membranes.

-

Cationization of Cellulose for Functional Materials : In the textile industry, treating cotton with CHPTAC improves dye uptake, reduces the need for salt in the dyeing process, and can impart antimicrobial and antistatic properties.[12] In papermaking, cationic starch improves the retention of fillers and enhances paper strength.[8][12]

-

Water Treatment and Flocculation : As a cationic polymer precursor, CHPTAC is used to create flocculants for wastewater treatment. The resulting cationic polymers neutralize the charge of suspended anionic colloids, causing them to aggregate and settle, thus clarifying the water.[8][12]

-

Chiral Resolution : Quaternary ammonium salts can be used as chiral selectors in chromatography. Enantiomerically pure CHPTAC could be used to create chiral stationary phases for separating racemic mixtures.

Experimental Protocol: Cationization of Microcrystalline Cellulose

This protocol provides a representative workflow for modifying a hydroxyl-rich polymer. The procedure is designed to be self-validating through characterization of the final product.

Objective: To introduce a positive charge onto microcrystalline cellulose via etherification with CHPTAC.

Materials and Equipment

-

Microcrystalline Cellulose (MCC)

-

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride solution (e.g., 65 wt. % in H₂O)

-

Sodium Hydroxide (NaOH)

-

Deionized (DI) Water

-

Acetic Acid (for neutralization)

-

Ethanol

-

Three-neck round-bottom flask with mechanical stirrer, condenser, and nitrogen inlet

-

Heating mantle with temperature controller

-

Filtration apparatus (Büchner funnel)

-

Drying oven

Workflow Diagram

Caption: Experimental workflow for cellulose cationization.

Step-by-Step Procedure

-

Slurry Preparation: Suspend 10 g of microcrystalline cellulose in 100 mL of DI water in the three-neck flask. Stir vigorously to ensure a homogeneous suspension.

-

Alkalization (Mercerization): Slowly add 20 mL of 5 M NaOH solution dropwise to the slurry over 30 minutes at room temperature. This step activates the hydroxyl groups on the cellulose. Let it stir for 1 hour. Causality: The strong base deprotonates the cellulose hydroxyls, making them more potent nucleophiles for attacking the GTAC intermediate.

-

CHPTAC Addition: Add 15 g of CHPTAC solution (65%) to the flask.

-

Reaction: Heat the mixture to 70°C and maintain this temperature for 3 hours under a nitrogen atmosphere with continuous stirring.

-

Neutralization: Cool the reaction mixture to room temperature and neutralize it by slowly adding glacial acetic acid until the pH of the slurry is approximately 7.0.

-

Washing and Purification: Transfer the slurry to a Büchner funnel and filter. Wash the solid product extensively with DI water until the filtrate is neutral and free of chloride ions (test with AgNO₃). Finally, wash with ethanol to remove excess water. Trustworthiness: This extensive washing is a self-validating step to ensure all unreacted reagents and byproducts are removed, which is critical for subsequent applications.

-

Drying: Dry the resulting cationic cellulose in an oven at 60°C overnight to a constant weight.

-

Characterization: The degree of substitution can be determined by elemental analysis (quantifying nitrogen content) or titration methods. FTIR spectroscopy can confirm the presence of the quaternary ammonium group.

Safety, Handling, and Toxicology

CHPTAC requires careful handling due to its potential health and environmental hazards.

GHS Hazard Classification

| Hazard | Code | Description | Source(s) |

| Pictogram | GHS08 | Health Hazard | |

| Signal Word | Warning | [2] | |

| Hazard Statement | H351 | Suspected of causing cancer. | [2][4] |

| Hazard Statement | H412 | Harmful to aquatic life with long lasting effects. | [2][4][5] |

| Precautionary | P203, P273, P280, P318, P405, P501 | Obtain, read and follow all safety instructions. Avoid release to the environment. Wear protective equipment. IF exposed or concerned, get medical advice. Store locked up. Dispose of contents/container according to regulations. | [4][13] |

Toxicological Data

-

Oral LD50 (rat): ~2800 mg/kg[7]

-

The substance is irritating to the eyes, skin, and respiratory system.[3][5]

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Work in a well-ventilated area or a chemical fume hood.[7][13]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[13]

-

Respiratory Protection: If spraying or generating aerosols, use a suitable respirator.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[13]

Conclusion

This compound and its more common racemic form are highly effective cationic reagents essential for the functional modification of polymers. Through its conversion to the reactive GTAC intermediate, it provides a robust method for introducing a permanent positive charge onto materials like cellulose, starch, and chitosan. This capability has led to significant advancements in diverse fields, from paper and textiles to drug delivery and water purification. While the specific properties of the (R)-(+) enantiomer remain an area for further exploration, the foundational chemistry of CHPTAC provides a powerful platform for innovation. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated health and environmental risks.

References

-

PubChem. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. National Center for Biotechnology Information. [Link]

-

ChemBK. (3-CHLORO-2-HYDROXY-N-PROPYL)TRIMETHYLAMMONIUM CHLORIDE. [Link]

-

Ereztech. Buy (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. [Link]

-

PubChem. 3-(Chloro-2-hydroxypropyl) trimethylammonium chloride. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Contrive Datum Insights. 3-Chloro-2-Hydroxypropyl Trimethyl Ammonium Chloride Market Growth, And Opportunities (2023-2030). [Link]

-

PrepChem.com. Synthesis of 3-chloro-2-hydroxypropyltrimethylammonium chloride. [Link]

- Google Patents. CN1067982C - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.

-

ResearchGate. Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | C6H15NOCl2 | CID 18732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride CAS#: 3327-22-8 [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Buy (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (EVT-302532) | 3327-22-8 [evitachem.com]

- 9. CN1067982C - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts - Google Patents [patents.google.com]

- 12. 3-Chloro-2-Hydroxypropyl Trimethyl Ammonium Chloride Market Growth, And Opportunities (2023-2030) [contrivedatuminsights.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, often abbreviated as (R)-CHPTAC, is a chiral quaternary ammonium compound of significant interest in various fields, including the synthesis of pharmaceutical intermediates and chiral specialty chemicals. Its stereochemistry plays a crucial role in its biological activity and application. This technical guide provides a comprehensive overview of the predominant and most effective synthesis mechanism for obtaining the (R)-enantiomer with high optical purity. The focus is on the well-established two-step strategy involving the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin catalyzed by a chiral cobalt-salen complex, followed by the reaction of the resulting (R)-epichlorohydrin with trimethylamine hydrochloride. This guide delves into the mechanistic details of the catalytic process, provides field-proven experimental protocols, and presents key data to enable researchers to understand and implement this synthesis effectively.

Introduction: The Significance of Chirality in CHPTAC

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) possesses a single stereocenter at the C2 position of the propyl chain, giving rise to two enantiomers: (R)-CHPTAC and (S)-CHPTAC. The specific spatial arrangement of the hydroxyl and chloro groups around this chiral center is critical in applications where stereospecific interactions are paramount, such as in the synthesis of chiral drugs and as a chiral resolving agent. Consequently, the ability to synthesize the desired enantiomer with high enantiomeric excess (ee) is of utmost importance. While several synthetic routes to racemic CHPTAC exist, this guide will focus on the stereoselective synthesis of the (R)-enantiomer, a process that demands precise control over the reaction mechanism.

The most robust and widely adopted strategy for producing enantiomerically pure (R)-CHPTAC is not a direct asymmetric synthesis, but rather a two-step approach commencing with the kinetic resolution of a racemic starting material.

The Prevailing Synthetic Strategy: A Two-Step Approach via Kinetic Resolution

The industrial and laboratory-scale synthesis of (R)-CHPTAC is most effectively achieved through a two-step sequence:

-

Hydrolytic Kinetic Resolution (HKR) of Racemic Epichlorohydrin: This key step selectively hydrolyzes the (S)-enantiomer of epichlorohydrin, leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched. This process is catalyzed by a chiral cobalt-salen complex, most notably the (R,R)-Co-salen catalyst.

-

Reaction of (R)-Epichlorohydrin with Trimethylamine Hydrochloride: The enriched (R)-epichlorohydrin is then reacted with trimethylamine hydrochloride to yield the final product, (R)-CHPTAC.

This strategy is favored due to the high enantioselectivities and yields achievable in the kinetic resolution step, making it a more reliable and scalable approach compared to direct asymmetric syntheses which are often more challenging to optimize.

The Core of Stereoselectivity: The Hydrolytic Kinetic Resolution (HKR) Mechanism

The success of this synthesis hinges on the efficiency and selectivity of the hydrolytic kinetic resolution of racemic epichlorohydrin. The catalyst of choice is typically a chiral cobalt(II)-salen complex, which is oxidized in situ to the active cobalt(III) species.

The Catalyst: (R,R)-Co-salen Complex

The catalyst is a coordination complex of cobalt with a salen-type ligand derived from the condensation of a chiral diamine, such as (1R,2R)-(-)-1,2-cyclohexanediamine, and a substituted salicylaldehyde. The chirality of the diamine backbone creates a chiral environment around the cobalt center, which is essential for differentiating between the two enantiomers of epichlorohydrin.

The Bimetallic Cooperative Mechanism

The currently accepted mechanism for the hydrolytic kinetic resolution catalyzed by Co-salen complexes involves a cooperative bimetallic pathway.[1] This means that two catalyst molecules work in concert to facilitate the ring-opening of the epoxide.

-

Activation of the Epoxide: One molecule of the (R,R)-Co(III)-salen complex acts as a Lewis acid, coordinating to the oxygen atom of the epichlorohydrin molecule. This coordination polarizes the C-O bonds of the epoxide ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. The chiral environment of the catalyst preferentially activates the (S)-enantiomer.

-

Delivery of the Nucleophile: A second molecule of the (R,R)-Co(III)-salen complex, which has a water molecule coordinated to its cobalt center, acts as a Brønsted base. It delivers the hydroxide nucleophile to one of the electrophilic carbon atoms of the activated (S)-epichlorohydrin.

-

Stereoselective Ring-Opening: The nucleophilic attack occurs via an SN2 mechanism, leading to the ring-opening of the (S)-epichlorohydrin to form (S)-3-chloro-1,2-propanediol. The (R)-enantiomer reacts at a significantly slower rate, allowing for its separation with high enantiomeric excess.

The stereochemical communication between the two catalyst molecules and the substrate is dictated by the stepped conformation of the salen ligand, which effectively creates a chiral pocket that favors the binding and subsequent reaction of the (S)-enantiomer.[1]

Diagram 1: Proposed Bimetallic Mechanism for the Hydrolytic Kinetic Resolution of Epichlorohydrin

Caption: Cooperative bimetallic mechanism of HKR.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin

Materials:

-

Racemic epichlorohydrin

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(II)-salen]

-

Acetic acid (glacial)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Dichloromethane (DCM)

Procedure:

-

Catalyst Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R,R)-Co(II)-salen catalyst (0.5 mol%) in anhydrous THF. Add glacial acetic acid (0.5 mol%) and stir the solution at room temperature for 30 minutes. The color of the solution should change from orange-red to a deep brown, indicating the oxidation of Co(II) to the active Co(III) species.

-

Reaction Setup: Cool the catalyst solution to 0-4 °C in an ice bath.

-

Addition of Reactants: To the cooled catalyst solution, add racemic epichlorohydrin (1.0 equivalent). Then, add deionized water (0.55 equivalents) dropwise over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously at 0-4 °C. Monitor the progress of the reaction by taking aliquots and analyzing the enantiomeric excess of the remaining epichlorohydrin using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically complete when approximately 50-55% of the epichlorohydrin has been consumed.

-

Workup and Isolation: Once the desired conversion is reached, quench the reaction by adding a suitable solvent like dichloromethane. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-epichlorohydrin.

-

Purification: The enriched (R)-epichlorohydrin can be purified by vacuum distillation.

Protocol 2: Synthesis of (R)-CHPTAC from (R)-Epichlorohydrin

Materials:

-

Enriched (R)-epichlorohydrin (from Protocol 1)

-

Trimethylamine hydrochloride

-

Water, deionized

-

Isopropanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve trimethylamine hydrochloride (1.0 equivalent) in deionized water.

-

Addition of (R)-Epichlorohydrin: To the stirred solution, add the purified (R)-epichlorohydrin (0.95 equivalents) dropwise at a temperature of 10-20 °C. The reaction is exothermic, and the temperature should be controlled using an ice bath.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 2-4 hours.[2] Monitor the reaction for the consumption of epichlorohydrin using gas chromatography.

-

Purification: Upon completion, the aqueous solution of (R)-CHPTAC can be purified. One common method involves vacuum distillation to remove any unreacted volatile components.[3] For obtaining a solid product, the water can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a solvent mixture such as isopropanol-water.[3]

Diagram 2: Overall Synthesis Workflow

Caption: Workflow for the synthesis of (R)-CHPTAC.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the hydrolytic kinetic resolution of epichlorohydrin using a chiral Co-salen catalyst.

| Parameter | Typical Value/Range | Reference |

| Catalyst | (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) | [4] |

| Catalyst Loading | 0.2 - 2.0 mol% | [5] |

| Reactant Ratio (H₂O:rac-ECH) | 0.5 - 0.6 : 1.0 | [5] |

| Temperature | 0 - 25 °C | [5] |

| Reaction Time | 1 - 24 hours | [6][7] |

| Conversion | ~50 - 55% | [6] |

| Enantiomeric Excess (ee) of (R)-Epichlorohydrin | > 99% | [6][7] |

| Yield of (R)-Epichlorohydrin | 40 - 45% (theoretical max. 50%) | [5] |

Purification and Characterization

Purification

-

Crude (R)-Epichlorohydrin: As mentioned, vacuum distillation is the preferred method for purifying the unreacted (R)-epichlorohydrin from the reaction mixture and the diol byproduct.

-

(R)-CHPTAC: The final product is typically obtained as an aqueous solution. For applications requiring a solid, purification can be achieved by removing water under reduced pressure and then recrystallizing the residue from a suitable solvent like isopropanol or a mixture of water and a water-miscible alcohol.[3] Impurities such as unreacted trimethylamine hydrochloride can be removed by washing the crystalline product.[8]

Characterization

-

Confirmation of Structure: The chemical structure of (R)-CHPTAC can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy.

-

Determination of Enantiomeric Excess: The enantiomeric excess of the final product is a critical quality parameter. It is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[9][10] This involves using a chiral stationary phase that can differentiate between the (R) and (S) enantiomers, allowing for their quantification.

Conclusion

The synthesis of this compound with high enantiomeric purity is most reliably achieved through a two-step process involving the hydrolytic kinetic resolution of racemic epichlorohydrin. The use of a chiral (R,R)-Co-salen catalyst in a cooperative bimetallic mechanism provides a highly efficient and selective means to resolve the racemic starting material, yielding (R)-epichlorohydrin with excellent enantiomeric excess. The subsequent reaction with trimethylamine hydrochloride proceeds in a straightforward manner to afford the desired chiral product. This in-depth guide provides the fundamental mechanistic understanding and practical experimental protocols necessary for researchers and scientists to successfully synthesize this valuable chiral building block.

References

- Cui-yu, J. (2003). Preparation of 3-Chloro-2-hydroxypropyl-trimethylammonium Chloride. Shanxi Chemical Industry.

- Nam, P. T. S., & Jones, C. W. (2014). The Synthesis of an Unsymmetrical Salen-Type Ligand and Its Cobalt Complex as an Efficient Catalyst for the Hydrolytic Kinetic Resolution of Epichlorohydrin. Vietnam Journal of Science and Technology, 52(5), 569.

- Google Patents. (2004). Purification method for crude 3-chloro-2-hydroxypropyl trimethyl ammonium chloride. KR100433483B1.

- European Patent Office. (1992). Method of purifying 3-chloro-2-hydroxypropyl trialkylammonium chloride. EP 0276207 B1.

- Ready, J. M., & Jacobsen, E. N. (2001). Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution. Journal of the American Chemical Society, 123(12), 2687–2688.

- Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315.

- Weck, M., & Jones, C. W. (2007). Poly(styrene)-Supported Co–Salen Complexes as Efficient Recyclable Catalysts for the Hydrolytic Kinetic Resolution of Epichlorohydrin. Macromolecules, 40(23), 8231–8236.

- White, D. E., & Jones, C. W. (2010). Kinetic evaluation of cooperative [Co(salen)] catalysts in the hydrolytic kinetic resolution of rac-epichlorohydrin.

- Google Patents. (1996). Process of preparation of halohydroxypropyltrialkylammonium halides. WO1996022274A1.

- Google Patents. (1985). Process for the preparation of anhydrous N-(3-chloro-2-hydroxypropyl) trialkylammonium salts. US4525306A.

- Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic Investigation of the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 126(5), 1360–1362.

- Google Patents. (1978). Process for making quaternary amines of epichlorohydrin. US4066673A.

- Google Patents. (1995). Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. CN1067982C.

- ResearchGate. (2009). (PDF) Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies.

- Phenomenex. (n.d.).

- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 8.

- Agilent Technologies. (2014). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System.

- Sánchez, F. G., & Reis, B. F. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.

- ResearchGate. (2021). Synthesis of 2,3-epoxypropyl trimethyl ammonium chloride.

- MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.

- Royal Society of Chemistry. (2012). Green Chemistry.

- ResearchGate. (2014). Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 5. nyuscholars.nyu.edu [nyuscholars.nyu.edu]

- 6. THE SYNTHESIS OF AN UNSYMMETRICAL SALEN-TYPE LIGAND AND ITS COBALT COMPLEX AS AN EFFICIENT CATALYST FOR THE HYDROLYTIC KINETIC RESOLUTION OF EPICHLOROHYDRIN | Vietnam Journal of Chemistry [vjs.ac.vn]

- 7. researchgate.net [researchgate.net]

- 8. KR100433483B1 - Purification method for crude 3-chloro-2-hydroxypropyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 9. heraldopenaccess.us [heraldopenaccess.us]

- 10. phx.phenomenex.com [phx.phenomenex.com]

(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride chemical structure and analysis

An In-depth Technical Guide to (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Synthesis, Analysis, and Application

Foreword

As a Senior Application Scientist, my experience has consistently shown that a profound understanding of a starting material's chemical identity and purity is the bedrock of successful drug development. It is not merely about confirming a structure; it is about understanding its synthesis, stereochemistry, and analytical profile in granular detail. This guide is designed for fellow researchers, scientists, and drug development professionals who work with chiral intermediates. We will dissect this compound (R-CHPTAC), a molecule of significant interest, particularly as a key precursor in the synthesis of L-carnitine. The methodologies and insights presented herein are grounded in established analytical principles, aimed at providing a practical, field-proven framework for its comprehensive evaluation.

Introduction: The Significance of a Chiral Building Block

This compound, a quaternary ammonium salt, is more than a simple chemical entity. Its true value lies in its specific stereoisomeric form: the (R)-enantiomer. This chirality makes it an indispensable building block in the stereospecific synthesis of biologically active molecules. While the racemic mixture finds broad applications as a cationic agent in the textile, paper, and personal care industries, the enantiomerically pure (R)-form is paramount in the pharmaceutical sector.[1][2]

Its most notable application is serving as a key intermediate in the industrial synthesis of L-carnitine (levocarnitine), a vital compound involved in fatty acid metabolism within the body.[3][4] The biological activity of carnitine is exclusive to the L-isomer, rendering the stereochemical integrity of its precursor, R-CHPTAC, a critical quality attribute that demands rigorous control and analysis. This guide provides an in-depth exploration of its structure, stereospecific synthesis, and the multi-faceted analytical techniques required to ensure its identity, purity, and suitability for pharmaceutical applications.

Chemical Identity and Physicochemical Properties

The first step in mastering a chemical intermediate is a thorough understanding of its fundamental structure and properties. R-CHPTAC possesses a single chiral center at the C2 position of the propyl chain, which dictates its biological utility.

Chemical Structure:

The asterisk indicates the chiral center (C2).

A comprehensive summary of its key identifiers and properties is provided below.

| Property | Value | Reference(s) |

| IUPAC Name | (R)-(3-chloro-2-hydroxypropyl)trimethylazanium chloride | [5] |

| Synonyms | R-CHPTAC, (R)-Quat-188 | [5] |

| CAS Number | 117604-42-9 | [6] |

| Molecular Formula | C₆H₁₅Cl₂NO | [5] |

| Molecular Weight | 188.09 g/mol | [5][7] |

| Appearance | Typically supplied as a colorless to light yellow aqueous solution | |

| Solubility | Miscible in water and soluble in methanol | [8] |

Stereospecific Synthesis of (R)-CHPTAC

The synthesis of the (R)-enantiomer is not accidental; it is a carefully designed process to ensure the correct stereochemical outcome. The most common and industrially viable route begins with the chiral precursor, (S)-epichlorohydrin. This choice is causal: the ring-opening of the epoxide by the amine nucleophile proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the carbon atom being attacked.

The reaction involves the nucleophilic attack of trimethylamine on the terminal carbon of the epoxide ring of (S)-epichlorohydrin. To facilitate this, trimethylamine hydrochloride is often used, with a base to liberate the free amine in situ.[3][9]

Experimental Protocol: Synthesis from (S)-Epichlorohydrin

This protocol is a representative synthesis adapted from methodologies described in the literature.[3][9][10]

-

Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add trimethylamine hydrochloride and deionized water. Stir until all solids are dissolved.

-

pH Adjustment: Cool the solution to 5-10°C and adjust the pH to approximately 8.0 using a suitable base (e.g., a catalytic amount of an alkaline catalyst).[9][10] This step is critical as it liberates the free trimethylamine nucleophile required for the reaction.

-

Epoxide Addition: Slowly add (S)-epichlorohydrin dropwise via the addition funnel, ensuring the reaction temperature is maintained below 15°C. The exothermic nature of the reaction requires careful monitoring and cooling.

-

Reaction & Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by measuring the consumption of epichlorohydrin via gas chromatography (GC).

-

Work-up: Upon completion, the resulting aqueous solution of this compound can be used directly or concentrated under reduced pressure if required. The final product is typically an aqueous solution containing 65-70% of the target compound.[11]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the stereospecific synthesis.

Caption: Workflow for the synthesis of (R)-CHPTAC.

Comprehensive Analytical Characterization

Confirming the successful synthesis of R-CHPTAC and, more importantly, its purity, requires a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system of analysis.

Structural Elucidation via Spectroscopy

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural confirmation. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum allows for the identification of all non-exchangeable protons and their connectivity through spin-spin coupling. The spectrum, typically run in a solvent like DMSO-d₆, will show distinct signals for the trimethylammonium protons, the methylene protons, and the methine proton adjacent to the hydroxyl and chloro groups.[12]

-

¹³C NMR: The carbon NMR provides information on the number of chemically distinct carbon environments. The (R)-enantiomer will have a specific set of chemical shifts.[13]

| Assignment | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Rationale & Key Features |

| -N⁺(CH₃ )₃ | ~3.24 | ~54.5 | A strong singlet in ¹H NMR integrating to 9 protons. |

| -CH ₂-N⁺- | ~3.46-3.59 | ~68.0 | Diastereotopic protons, may appear as complex multiplets. |

| -CH (OH)- | ~4.41 | ~65.5 | Methine proton, shifted downfield due to adjacent electronegative O and Cl. |

| -CH ₂-Cl | ~3.69 | ~48.0 | Methylene protons adjacent to the chlorine atom. |

| -OH | Variable | - | A broad singlet that is solvent and concentration-dependent. |

Note: Shift values are approximate and can vary based on solvent and instrument. Data compiled from available sources.[5][13][12]

B. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the cationic portion of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the parent ion is readily observed.

-

Expected Ion: [C₆H₁₅ClNO]⁺

-

Monoisotopic Mass: 152.08 m/z

-

Key Fragments: The primary fragment observed corresponds to the loss of the chloromethyl group, resulting in a significant peak around 58 m/z, which is characteristic of the trimethylamine moiety.[14]

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for confirming the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| 3200-3500 (broad) | O-H stretch | Confirms the presence of the hydroxyl group. |

| 2900-3000 | C-H stretch | Aliphatic C-H bonds. |

| ~1480 | C-H bend | Characteristic of the methyl groups on the nitrogen. |

| 1000-1100 | C-O stretch | Secondary alcohol C-O bond. |

| 650-750 | C-Cl stretch | Confirms the presence of the alkyl chloride. |

Purity and Enantiomeric Integrity Analysis

For pharmaceutical applications, purity is not just about the absence of synthetic byproducts; it is critically about ensuring enantiomeric purity.

A. High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore, direct UV detection of R-CHPTAC is challenging. However, ion-pair reversed-phase HPLC with refractive index (RI) detection or evaporative light scattering detection (ELSD) is an effective method for assessing purity and quantifying related substances.[15][16] A more modern approach involves Hydrophilic Interaction Chromatography (HILIC) coupled with mass spectrometry.

Protocol: Ion-Pair HPLC for Purity Analysis [15][16]

-

Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An aqueous solution of a suitable ion-pairing agent like sodium perchlorate (e.g., 1 M) in a buffered solution (e.g., 0.2 mM phosphoric acid, pH 3.4). The perchlorate anion pairs with the quaternary ammonium cation, allowing for retention on the C18 stationary phase.

-

Flow Rate: 1.0 mL/min.

-

Detection: Refractive Index (RI) or ELSD.

-

Analysis: This method can effectively separate CHPTAC from its hydrolysis byproduct, (2,3-dihydroxypropyl)trimethylammonium chloride, and other potential impurities.

B. Enantiomeric Purity Determination

This is the most critical analytical test for this molecule. The goal is to quantify the presence of the unwanted (S)-(-)-enantiomer.

-

Rationale: The synthesis of L-carnitine from R-CHPTAC must yield a final product with very low levels of the inactive D-carnitine. Controlling the enantiomeric excess (e.e.) of the starting material is the most effective way to achieve this.

-

Methodology: Direct analysis on a chiral HPLC column is often difficult for this compound. A robust and common strategy involves derivatization of the hydroxyl group with a chiral derivatizing agent, followed by analysis using standard reverse-phase HPLC or GC.[3][17] Alternatively, polarimetry can be used to measure the specific rotation of the material, which should fall within a specific range (e.g., -26.0° to -29.4°) for high-purity material.[18]

Analytical Workflow Diagram

Caption: Comprehensive analytical workflow for R-CHPTAC.

Application in Drug Development: The L-Carnitine Pathway

The primary role of high-purity R-CHPTAC in drug development is as a committed intermediate for L-carnitine. The subsequent synthetic steps leverage the established stereocenter of R-CHPTAC.

-

Cyanation: The chloride on the C3 carbon is displaced by a cyanide group (e.g., using NaCN). This Sₙ2 reaction proceeds to form (R)-3-cyano-2-hydroxypropyl trimethylammonium chloride.[3][17]

-

Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions (e.g., using concentrated HCl) to a carboxylic acid. This step yields L-carnitine hydrochloride.[4]

-

Final Form: The hydrochloride salt can then be converted to the zwitterionic L-carnitine inner salt through purification techniques like ion-exchange chromatography or electrodialysis.[3]

L-Carnitine Synthesis Pathway

Caption: Synthetic pathway from R-CHPTAC to L-Carnitine.

This controlled, stereospecific pathway is essential because D-carnitine is not only biologically inactive but can also act as an antagonist to L-carnitine, making its presence in a final drug product undesirable. The entire rationale for using R-CHPTAC is to prevent the formation of this unwanted enantiomer.

Conclusion

This compound is a quintessential example of a value-added chiral intermediate. Its utility is defined by its stereochemical purity, which is established during its synthesis from (S)-epichlorohydrin and rigorously verified through a comprehensive suite of analytical techniques. For scientists in drug development, a deep understanding of this molecule—from the causality of its synthetic pathway to the nuances of its analytical characterization, particularly enantiomeric purity—is not merely academic. It is a prerequisite for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient, L-carnitine. The self-validating system of spectroscopic and chromatographic analyses detailed in this guide provides a robust framework for the complete and confident evaluation of this critical raw material.

References

- Paschall, E. F. (1962). Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. U.S.

- Zhang, J., & Li, W. (2018). Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof.

-

PrepChem. (n.d.). Synthesis of 3-chloro-2-hydroxypropyltrimethylammonium chloride. Retrieved from [Link]

-

Cui-yu, J. (2003). Preparation of 3-Chloro-2-hydroxypropyl-trimethylammonium Chloride. Fine and Specialty Chemicals. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18732, (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. Retrieved from [Link]

-

Li, J., & Wang, X. (2006). Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. ResearchGate. [Link]

-

Wiley-VCH GmbH. (n.d.). This compound. SpectraBase. Retrieved from [Link]

-

ChemAnalyst. (2023). 3-Chloro-2-Hydroxypropyl Trimethylammonium Chloride Market Size, Share & Analysis Report 2035. [Link]

-

Contrive Datum Insights. (2023). 3-Chloro-2-Hydroxypropyl Trimethyl Ammonium Chloride Market Growth, And Opportunities (2023-2030). [Link]

- Wang, Y. (2011). A preparation method of high purity l carnitine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129830641, 3-(Chloro-2-hydroxypropyl) trimethylammonium chloride. Retrieved from [Link]

- Wang, Y. (2011). A preparation method of high-purity l-carnitine.

-

European Patent Office. (2015). A preparation method of high-purity L-carnitine. European Patent No. EP 2360141 B1. [Link]

-

Analytice. (n.d.). (3-chloro-2-hydroxypropyl) trimethylammonium chloride - AIR analysis. Retrieved from [Link]

- Wang, Y. (2010). A preparation method of high-purity l-carnitine.

-

ChemBK. (n.d.). (3-CHLORO-2-HYDROXY-N-PROPYL)TRIMETHYLAMMONIUM CHLORIDE. Retrieved from [Link]

-

Goclik, V., Stach, S., & Mischnick, P. (2004). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. Journal of Chromatography A, 1038(1-2), 283-289. [Link]

- Zhang, Y. (2019). Preparation method of levocarnitine.

-

SNS Insider. (2023). 3-Chloro-2-Hydroxypropyl Trimethyl Ammonium Chloride Market Size, Share, and Growth Forecast, 2025 - 2032. [Link]

-

Wang, S., et al. (2017). Synthesis of 2-hydroxypropyl trimethylammonium chloride chitosan and its application in bamboo fiber paper. BioResources, 12(2), 2754-2765. [Link]

-

Goclik, V., Stach, S., & Mischnick, P. (2004). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. ResearchGate. [Link]

-

Hashem, M., et al. (2003). Reaction Efficiency for Cellulose Cationization Using 3-Chloro-2- Hydroxypropyl Trimethyl Ammonium Chloride. Textile Research Journal, 73(11), 1017-1023. [Link]

Sources

- 1. marketresearchfuture.com [marketresearchfuture.com]

- 2. persistencemarketresearch.com [persistencemarketresearch.com]

- 3. A Preparation Method Of High Purity L Carnitine [quickcompany.in]

- 4. EP2360141A1 - A preparation method of high-purity l-carnitine - Google Patents [patents.google.com]

- 5. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | C6H15NOCl2 | CID 18732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(117604-42-9) 1H NMR spectrum [chemicalbook.com]

- 7. 3-(Chloro-2-hydroxypropyl) trimethylammonium chloride | C6H15Cl2NO | CID 129830641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof - Eureka | Patsnap [eureka.patsnap.com]

- 10. Preparation of 3-Chloro-2-hydroxypropyl-trimethylammonium Chloride | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride(3327-22-8) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride(3327-22-8) MS spectrum [chemicalbook.com]

- 15. Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. WO2010043110A1 - A preparation method of high-purity l-carnitine - Google Patents [patents.google.com]

(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride CAS number 3327-22-8

An In-depth Technical Guide to (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Foreword

This compound, registered under CAS number 3327-22-8, is a chiral quaternary ammonium salt with significant utility across diverse scientific and industrial domains. While its racemic form is a high-volume industrial chemical for polymer modification, the (R)-enantiomer holds particular value as a specialized chiral building block in pharmaceutical synthesis. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its synthesis, mechanisms of action, key applications, analytical methodologies, and safety protocols. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile compound.

Core Chemical Identity and Physicochemical Properties

This compound, often abbreviated as (R)-CHPTAC, is a quaternary ammonium compound. Its structure features a positively charged nitrogen atom covalently bonded to three methyl groups and a 3-chloro-2-hydroxypropyl group, with a chloride counter-ion. This specific stereoisomer, the (R)-enantiomer, is crucial for stereospecific chemical transformations.

The compound is most commonly supplied as a 60-65% aqueous solution, which is a colorless to light yellow liquid.[1] Its cationic nature and the reactive chlorohydrin group are the cornerstones of its chemical utility.

Table 1: Physicochemical Properties of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride

| Property | Value | Source(s) |

| CAS Number | 3327-22-8 | |

| Molecular Formula | C₆H₁₅Cl₂NO | [2] |

| Molecular Weight | 188.10 g/mol | |

| IUPAC Name | (2R)-(3-chloro-2-hydroxypropyl)-trimethylazanium chloride | [3] |

| Synonyms | (R)-CHPTAC, Quat 188 (racemic form) | [4][5] |

| Appearance | Typically a liquid solution (e.g., 60 wt. % in H₂O) | |

| Solubility | Miscible with water | [2][3] |

| Density | ~1.154 g/mL at 25 °C (for 60% solution) | |

| Refractive Index | n20/D 1.4541 (for 60% solution) | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| InChI Key | CSPHGSFZFWKVDL-UHFFFAOYSA-M | [3] |

| SMILES String | [Cl-].C(C)CC(O)CCl |

Synthesis and Manufacturing Insights

The industrial synthesis of CHPTAC (in its racemic form) is predominantly achieved through the reaction of epichlorohydrin (ECH) with trimethylamine or its hydrochloride salt.[4][6] The production of the specific (R)-enantiomer requires a chiral starting material to ensure stereochemical integrity.

Core Synthesis Mechanism: Nucleophilic Ring-Opening

The primary synthesis route involves the nucleophilic attack of trimethylamine on the epoxide ring of a chiral epichlorohydrin precursor. To obtain (R)-CHPTAC, one would typically start with (S)-epichlorohydrin. The reaction proceeds via an SN2 mechanism, where the amine attacks the least sterically hindered carbon of the epoxide ring. This is followed by hydrolysis or reaction with a chloride source to open the ring, yielding the final chlorohydrin product.

-

Causality of Reagent Choice: Trimethylamine hydrochloride is often preferred over gaseous trimethylamine for easier handling and control in an aqueous medium.[6] Epichlorohydrin is a highly reactive and efficient bifunctional molecule, making it an ideal precursor.

-

Control of Reaction Conditions: The reaction is exothermic and requires careful temperature control (typically between 0-50°C) to minimize the formation of by-products.[6][7] The pH is also a critical parameter, often maintained between 7.5 and 8.0 to facilitate the reaction while suppressing unwanted hydrolysis of the epichlorohydrin.[7][8]

Diagram 1: General Synthesis Workflow for CHPTAC

Caption: Synthesis of CHPTAC from trimethylamine HCl and epichlorohydrin.

Laboratory-Scale Synthesis Protocol (Illustrative)

This protocol is an illustrative example based on publicly available synthesis procedures.[8]

-

Preparation: In a jacketed reaction flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 70g of trimethylamine hydrochloride in 64mL of deionized water. Stir until complete dissolution.

-

Catalyst & pH Adjustment: Add a suitable catalyst, such as alkaline Al₂O₃ (10g), and adjust the initial pH of the system to approximately 7.8.[8]

-

Cooling: Cool the reaction mixture to 5°C using a circulating chiller.

-

Epichlorohydrin Addition: Slowly add 66g of (S)-epichlorohydrin dropwise to the cooled mixture. Maintain the temperature below 10°C throughout the addition to control the exothermic reaction.

-

Initial Reaction Phase: After the addition is complete, maintain the temperature and continue stirring. Monitor the pH, which will gradually rise. The reaction is typically held at this temperature for 3-4 hours, during which the system should become a homogeneous solution.[8]

-

Secondary Reaction Phase: Allow the reaction mixture to warm to room temperature (e.g., 18-20°C) and continue stirring for an additional 2 hours to ensure the reaction goes to completion.[8]

-

Purification (Optional): The resulting aqueous solution can be purified by methods such as steam distillation or vacuum distillation to remove any unreacted epichlorohydrin or by-products like 1,3-dichloro-2-propanol.[7]

Core Applications in Research and Development

The utility of (R)-CHPTAC stems from its dual chemical personality: a chiral handle for stereospecific synthesis and a cationic agent for polymer modification.

Chiral Precursor in L-Carnitine Synthesis

A paramount application for (R)-CHPTAC is as a key intermediate in the synthesis of L-carnitine, a vital compound involved in fatty acid metabolism.[9][10] The chirality of the starting material is essential to produce the biologically active L-enantiomer.

The synthesis pathway involves converting the chlorohydrin moiety of (R)-CHPTAC into a nitrile group, followed by hydrolysis to form the carboxylic acid functionality of L-carnitine.

-

Mechanism Insight: The synthesis starts with a chiral material, such as (S)-epichlorohydrin, to produce the L-quaternary ammonium salt (which corresponds to (R)-CHPTAC's enantiomer, (S)-CHPTAC).[11] This intermediate is then reacted with a cyanide source (e.g., NaCN) to replace the chlorine atom. The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic conditions.[10][11]

Diagram 2: Synthetic Pathway to L-Carnitine

Caption: Simplified reaction scheme for the synthesis of L-Carnitine.

Cationizing Agent for Biopolymer Modification

CHPTAC (often the racemic mixture for cost-effectiveness in industrial applications) is a premier reagent for cationization, the process of introducing a permanent positive charge onto a substrate.[1][4] This is widely applied to natural polymers like starch, cellulose, and guar gum.[1][12]

-

Mechanism of Action: Under alkaline conditions (e.g., using NaOH), CHPTAC first undergoes an intramolecular cyclization to form the highly reactive intermediate, (2,3-Epoxypropyl)trimethylammonium chloride (EPTAC) , also known as glycidyltrimethylammonium chloride (GTAC).[4][13] This epoxide then reacts with the hydroxyl groups on the polymer backbone in an etherification reaction, covalently bonding the cationic trimethylammonium group to the polymer.[1][13]

-

Field-Proven Insights: The degree of substitution (DS)—the average number of cationic groups per monomer unit—is a critical parameter that dictates the final properties of the modified polymer.[1] The DS can be precisely controlled by adjusting the molar ratio of CHPTAC to the polymer, reaction time, temperature, and catalyst concentration.[14] This control is essential for tailoring the polymer's performance in specific applications, such as:

-

Papermaking: Cationic starch enhances the retention of negatively charged cellulose fibers and fillers, improving paper strength and drainage.[5][15]

-

Textiles: Improves dye affinity and acts as a fabric softener.[4][5]

-

Water Treatment: Cationic polymers act as effective flocculants to remove suspended solids from wastewater.[1][15]

-

Personal Care: Used in formulations for its conditioning properties.[5]

-

Diagram 3: Workflow for Starch Cationization

Caption: Process flow for the modification of starch using CHPTAC.

Analytical and Quality Control Methodologies

Ensuring the purity, identity, and chiral integrity of (R)-CHPTAC is critical, especially for pharmaceutical applications. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Table 2: Key Analytical Techniques for CHPTAC

| Technique | Purpose | Key Insights | Source(s) |

| ¹H and ¹³C NMR | Structural Confirmation | Provides definitive structural information and confirms the presence of the chlorohydrin and trimethylammonium moieties. | [3][16][17] |

| HPLC-MS | Quantification & Impurity Profiling | Used for quantitative analysis and detection of related substances and by-products in various matrices. | [7][18] |

| Capillary Electrophoresis (CE) | Separation and Quantification | A powerful technique for separating and quantifying CHPTAC and its related compounds, like EPTAC and the hydrolysis product. | [19] |

| Polarimetry | Chiral Purity | Measures the specific optical rotation to confirm the presence of the correct enantiomer and assess its purity. | [10][11] |

The results from these analyses are crucial for quality control, ensuring that the material meets the specifications required for its intended application, whether it be for polymer modification or as a starting material in a GMP-regulated pharmaceutical process.

Safety, Handling, and Environmental Profile

As with any reactive chemical intermediate, proper handling and awareness of the associated hazards are essential.

Hazard Identification

(R)-CHPTAC is classified with specific health and environmental hazards. Users must consult the latest Safety Data Sheet (SDS) before handling.

-

GHS Classification:

-

Signal Word: Warning[20]

Table 3: GHS Hazard and Precautionary Information

| Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) (Selected) |

| H351: Suspected of causing cancer. H412: Harmful to aquatic life with long lasting effects. | P203: Obtain, read and follow all safety instructions before use. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection. P318: IF exposed or concerned, get medical advice. P405: Store locked up. P501: Dispose of contents/container in accordance with local regulations. | |

| Source(s):[2][20] |

Recommended Handling and Storage

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[2]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials. Keep containers tightly closed.[2] Store locked up as per P405.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[20]

-

Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water and soap.[20]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[20]

Conclusion

This compound is a molecule of significant technical importance. Its value is bifurcated: in its chiral (R)-form, it is a sophisticated and crucial building block for the pharmaceutical industry, particularly for life-essential compounds like L-carnitine. In its more common racemic form, it serves as a robust and versatile workhorse for the large-scale chemical modification of biopolymers, underpinning advancements in industries from paper and textiles to water treatment. A thorough understanding of its synthesis, reaction mechanisms, and safety protocols, as detailed in this guide, is essential for harnessing its full potential in both research and industrial settings.

References

- (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride - Benchchem. (URL: )

- Buy (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (EVT-302532) | 3327-22-8. (URL: )

- (3-Chloro-2-hydroxypropyl)

- US Patent 3532751A - Synthesis of 3-chloro-2-hydroxypropyl qu

-

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride - PubChem. (URL: [Link])

-

Applications of CHPTAC (CAS 3327-22-8) in Cationic Starch and Cellulose Modification. (URL: [Link])

-

(3-chloro-2-hydroxypropyl) trimethylammonium chloride - AIR analysis - Analytice. (URL: [Link])

-

3-Chloro-2-Hydroxypropyl Trimethyl Ammonium Chloride Market Growth, And Opportunities (2023-2030) - Contrive Datum Insights. (URL: [Link])

-

Synthesis of 3-chloro-2-hydroxypropyltrimethylammonium chloride - PrepChem.com. (URL: [Link])

-

Process for the preparation of anhydrous N-(3-chloro-2-hydroxypropyl) trialkylammonium salts - Justia Patents. (URL: [Link])

-

Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride - ResearchGate. (URL: [Link])

-

Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof - Patsnap Eureka. (URL: [Link])

-

Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis - PubMed. (URL: [Link])

- CN101838212A - Method for synthesizing L-carnitine by using (R)-(-)

-

A Preparation Method Of High Purity L Carnitine. (URL: [Link])

-

Modification of Starches. (URL: [Link])

- CN111943805A - Preparation method of (R)

-

EP2360141B1 - A PREPARATION METHOD OF HIGH-PURITY L-CARNITINE - European Patent Office. (URL: [Link])

-

NMR spectra of (3-chloro-2-hydroxypropyl) chloride. - ResearchGate. (URL: [Link])

-

Preparation and Optimization of Water-Soluble Cationic Sago Starch with a High Degree of Substitution Using Response Surface Methodology - PMC - PubMed Central. (URL: [Link])

-

Practical and Efficient Utilisation of (R)-3-chloro-1,2-Propanediol in Synthesis of L-Carnitine. (URL: [Link])

-

SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS - SciELO. (URL: [Link])

- EP2192228B1 - Use of cationic starch - Google P

-

Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (URL: [Link])

-

Partial Replacement of Cationic Starch by Cationic Hardwood Kraft Lignin Does Not Compromise Key Paper Properties - MDPI. (URL: [Link])

-

Preparation of 3-chloro-1,2-propanediol - PrepChem.com. (URL: [Link])

- CN102452945A - Synthesis method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride based on solid base catalytic system - Google P

Sources

- 1. ru.unilongindustry.com [ru.unilongindustry.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | C6H15NOCl2 | CID 18732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3-Chloro-2-Hydroxypropyl Trimethyl Ammonium Chloride Market Growth, And Opportunities (2023-2030) [contrivedatuminsights.com]

- 6. patents.justia.com [patents.justia.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN101838212A - Method for synthesizing L-carnitine by using (R)-(-)-3-chlorine-1,2-propylene glycol as chiral initiative raw material - Google Patents [patents.google.com]

- 10. A Preparation Method Of High Purity L Carnitine [quickcompany.in]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. mdpi.com [mdpi.com]

- 13. EP2192228B1 - Use of cationic starch - Google Patents [patents.google.com]

- 14. Preparation and Optimization of Water-Soluble Cationic Sago Starch with a High Degree of Substitution Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buy (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (EVT-302532) | 3327-22-8 [evitachem.com]

- 16. 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride(3327-22-8) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. (3-chloro-2-hydroxypropyl) trimethylammonium chloride - AIR analysis - Analytice [analytice.com]

- 19. Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. echemi.com [echemi.com]

(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride solubility and stability studies

An In-Depth Technical Guide to the Solubility and Stability of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC)

Introduction

This compound, commonly known as CHPTAC, is a quaternary ammonium compound with significant industrial and research applications. Its primary role is as a potent cationic etherifying agent, used extensively for the modification of natural and synthetic polymers. The introduction of a permanent positive charge onto substrates like starch, cellulose, and other biopolymers dramatically alters their physicochemical properties, enhancing their utility in fields such as papermaking, textiles, personal care, and water treatment.[1]

Given its function as a reactive chemical intermediate, a thorough understanding of its solubility and stability is paramount for researchers, process chemists, and formulation scientists. Optimizing reaction conditions, ensuring storage stability, and developing accurate analytical methods all depend on a comprehensive knowledge of how CHPTAC behaves in various chemical environments. This guide provides a detailed examination of the solubility profile and stability characteristics of CHPTAC, offering both theoretical insights and practical experimental protocols grounded in established scientific principles.

Section 1: Core Physicochemical Properties

A baseline understanding of CHPTAC begins with its fundamental physicochemical properties, which are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | (3-chloro-2-hydroxypropyl)-trimethylazanium chloride | [2] |

| CAS Number | 3327-22-8 | [3][4] |

| Common Synonyms | CHPTAC, Quat 188, Dextrosil | [3][5] |

| Molecular Formula | C₆H₁₅Cl₂NO | [2][3] |

| Molecular Weight | 188.1 g/mol | [3][5] |

| Appearance | Colorless to light-yellow clear liquid (typically supplied as an aqueous solution) | [2][3][4] |

| Density | ~1.154 g/mL at 25 °C (for a 60-65% aqueous solution) | [4] |

| Melting Point | 191-193 °C (for the solid compound) | [4][5] |

Section 2: Solubility Profile

The solubility of CHPTAC is a critical parameter for its application in aqueous reaction media and for its purification. Its molecular structure dictates its behavior in different solvent systems.

Theoretical Basis and Qualitative Description

CHPTAC's high solubility in polar solvents is a direct consequence of its molecular structure. The molecule possesses two key features that promote interaction with polar solvent molecules like water:

-

Quaternary Ammonium Cation: The permanently charged trimethylammonium group ([–N⁺(CH₃)₃]) allows for strong ion-dipole interactions with water molecules.

-

Hydroxyl Group: The secondary alcohol (–OH) group is capable of forming hydrogen bonds.

Conversely, the molecule has a short alkyl chain and is expected to have very low solubility in non-polar, aprotic solvents.[6]

Quantitative Solubility Data

The following table summarizes the known solubility of CHPTAC in common solvents.

| Solvent | Solubility | Temperature | Reference(s) |

| Water | Miscible; 835.2 g/L | 20 °C | [2][3][4][5] |

| Methanol | Sparingly soluble | Room Temperature | [4][5] |

| Isopropanol | Low solubility (used for precipitation/purification) | Room Temperature | [7] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of CHPTAC in a given solvent system.

Causality Behind Experimental Choices:

-

Shake-Flask Method: This is a gold-standard technique for determining equilibrium solubility, ensuring that the system reaches saturation.

-

Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.[6]

-

Equilibration Time: A 24-48 hour period is typically sufficient to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Quantification by HPLC: A specific and validated analytical method is required to accurately measure the concentration of the dissolved analyte without interference from solvent or impurities.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid CHPTAC to a series of vials, each containing a known volume of the selected solvent (e.g., water, methanol, isopropanol). The excess solid ensures that saturation will be achieved.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter (compatible with the solvent) to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated stability-indicating HPLC method (as described in Section 5) to determine the concentration of CHPTAC.

-

Calculation: Calculate the solubility in units of g/L or mg/mL based on the measured concentration and the dilution factor.

Section 3: Stability Profile and Degradation Pathways

Understanding the chemical stability of CHPTAC is crucial for predicting its shelf-life, defining appropriate storage conditions, and controlling its reactivity. Forced degradation studies are an essential tool for mapping its degradation pathways.[8][9]

Hydrolytic Stability and pH-Dependence

The stability of CHPTAC in aqueous solution is highly dependent on pH. It is susceptible to two primary, competing degradation pathways.

-

Alkaline-Conditioned Epoxidation: Under basic conditions, the hydroxyl group is deprotonated, and the resulting alkoxide initiates an intramolecular nucleophilic attack, displacing the chloride ion. This forms the highly reactive epoxide, (2,3-epoxypropyl)trimethylammonium chloride (EPTAC) , also known as glycidyltrimethylammonium chloride (GTAC).[10] This is often the desired reaction for the cationization of substrates.[11]

-

Hydrolysis to Diol: CHPTAC can also undergo hydrolysis to form (2,3-dihydroxypropyl)trimethylammonium chloride . This reaction can be catalyzed by both acidic and basic conditions and represents a loss of the reactive chlorohydrin moiety, reducing the efficiency of etherification reactions.[1][10]

Figure 1: Competing degradation pathways of CHPTAC in aqueous solution.

Thermal, Photolytic, and Oxidative Stability

-

Thermal Stability: As a quaternary ammonium salt, CHPTAC is relatively thermally stable in its solid form, with a high melting point.[4][12][13] However, in aqueous solutions, prolonged exposure to elevated temperatures (e.g., >50-60 °C) can accelerate hydrolysis and other degradation reactions.[7] Thermogravimetric Analysis (TGA) can be employed to determine the decomposition temperature of the solid material.[14]

-

Photostability: As per ICH Q1B guidelines, photostability testing is a key component of a full stability assessment.[8] Exposure to UV or visible light can potentially induce degradation, and dedicated studies are required to determine this susceptibility.

-

Oxidative Stability: CHPTAC may be susceptible to degradation in the presence of oxidizing agents. The secondary alcohol group could potentially be oxidized. Forced degradation studies using agents like hydrogen peroxide are necessary to investigate this pathway.[15]

Section 4: A Framework for Forced Degradation Studies

A forced degradation study is a systematic investigation designed to accelerate the degradation of a substance under conditions more severe than standard storage. Its purpose is to identify potential degradation products and establish a stability-indicating analytical method.[16]

Experimental Workflow

The overall workflow involves subjecting the compound to multiple stress conditions in parallel and analyzing the resulting samples against a control.

Figure 2: Workflow for a forced degradation study of CHPTAC.

Detailed Stress Condition Protocols

The goal is to achieve a target degradation of approximately 10-20%, which is sufficient to detect and identify degradants without causing extensive secondary degradation.[15][16]

-

Acidic Hydrolysis

-

Protocol: Prepare a solution of CHPTAC in 0.1 M HCl. Incubate at 60 °C.

-

Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Quenching: Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.

-

Rationale: Elevated temperature accelerates the hydrolytic cleavage to the diol.[15]

-

-

Basic Hydrolysis

-

Protocol: Prepare a solution of CHPTAC in 0.1 M NaOH. Maintain at room temperature (25 °C).

-

Sampling: Withdraw aliquots at short time intervals (e.g., 5, 15, 30, 60 minutes).

-

Quenching: Neutralize the sample with an equivalent amount of 0.1 M HCl.

-

Rationale: The reaction to form the epoxide (EPTAC) is typically rapid at room temperature.[10] The primary goal here is to characterize this transformation.

-

-

Oxidative Degradation

-

Protocol: Prepare a solution of CHPTAC in 3% hydrogen peroxide (H₂O₂). Maintain at room temperature (25 °C), protected from light.

-

Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Quenching: No quenching is typically required, but samples should be analyzed promptly.

-

Rationale: H₂O₂ is a common oxidizing agent used to simulate oxidative stress.[15]

-

-

Thermal Degradation (Neutral Solution)

-

Protocol: Prepare a solution of CHPTAC in purified water. Incubate at 70 °C, protected from light.

-

Sampling: Withdraw aliquots at various time points (e.g., 1, 3, 7 days).

-

Quenching: Cool samples to room temperature before analysis.

-

Rationale: This tests for heat-induced degradation in the absence of acid or base catalysis, primarily targeting the rate of neutral hydrolysis.[15]

-

Summary of Expected Degradation

The following table summarizes the anticipated outcomes from the forced degradation studies.

| Stress Condition | Primary Expected Transformation | Major Degradation Product(s) |